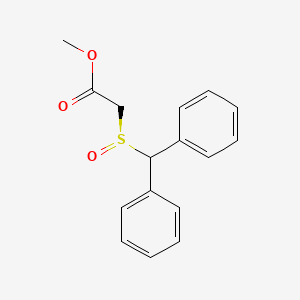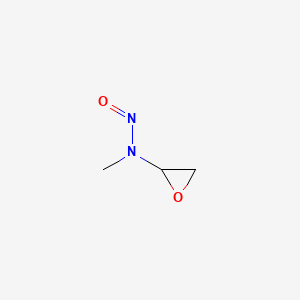
N-Fmoc-1-trityl L-Homohistidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-1-trityl L-Homohistidine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group, which are used to protect the amino and imidazole groups, respectively, during peptide synthesis. The compound has the molecular formula C41H35N3O4 and a molecular weight of 633.73 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Fmoc-1-trityl L-Homohistidine is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:
Loading the Resin: The first amino acid is attached to a solid support resin.
Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Trityl Protection: The trityl group is introduced to protect the imidazole ring of histidine.
Coupling: The protected amino acid is coupled to the growing peptide chain on the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-1-trityl L-Homohistidine undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the imidazole ring.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: Carbodiimides, HATU, or PyBOP for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Wissenschaftliche Forschungsanwendungen
N-Fmoc-1-trityl L-Homohistidine is widely used in:
Wirkmechanismus
The primary mechanism of action for N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, allowing for selective reactions during peptide chain elongation . The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-1-trityl L-Histidine: Similar structure but without the homohistidine modification.
Fmoc-His(Trt)-OH: Another protected histidine derivative used in peptide synthesis.
Uniqueness
N-Fmoc-1-trityl L-Homohistidine is unique due to the presence of both Fmoc and trityl protecting groups, which provide enhanced stability and selectivity during peptide synthesis .
Eigenschaften
CAS-Nummer |
1324564-23-9 |
|---|---|
Molekularformel |
C41H35N3O4 |
Molekulargewicht |
633.748 |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |
InChI-Schlüssel |
ZEKQMTMRKGEVMF-LHEWISCISA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Synonyme |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)




![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)


